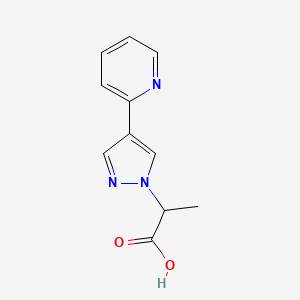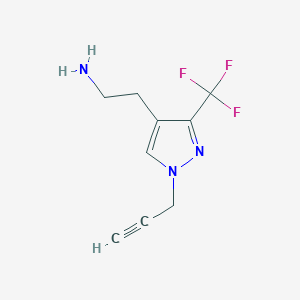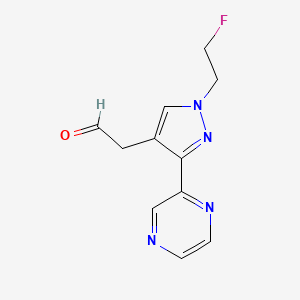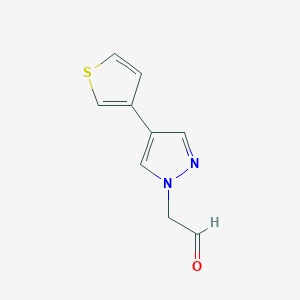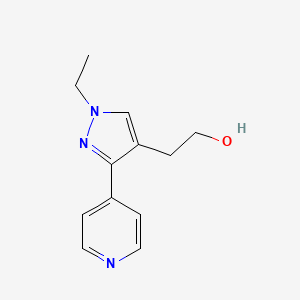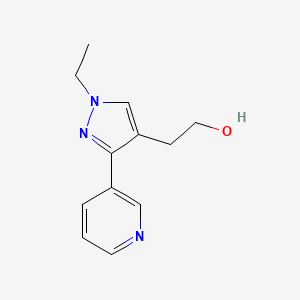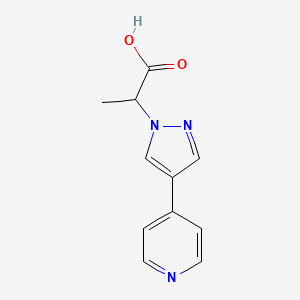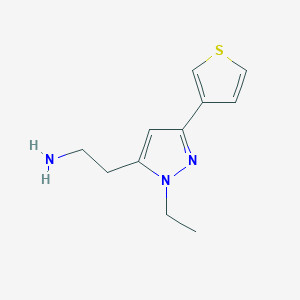
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2-thienyl)ethylamine with 37% aqueous formaldehyde in toluene under reflux conditions. The resulting product is a yellow solid with a melting point of 256–257 °C .
Molecular Structure Analysis
The molecular structure of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine consists of a five-membered heterocyclic moiety (imidazole) containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole . The compound contains two nitrogen atoms, one of which bears a hydrogen atom, while the other is a pyrrole-type nitrogen .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its imidazole ring. Imidazole derivatives exhibit various biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant properties. Commercially available drugs containing a 1,3-diazole ring include clemizole, etonitazene, omeprazole, and metronidazole .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been studied for its potential in treating fibrotic diseases. Fibrosis is characterized by excessive tissue scarring due to the overproduction of collagen, which can lead to organ dysfunction. In medicinal chemistry, the pyrimidine moiety, which is structurally similar to the compound , has shown promising anti-fibrotic activities . The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests that derivatives of this compound could be developed into novel anti-fibrotic drugs.
Antimicrobial Properties
Compounds containing a pyrimidine core, akin to the thiophene and pyrazole moieties present in the compound, have demonstrated antimicrobial properties. This suggests that 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine could be synthesized into derivatives that might serve as effective agents against microbial infections .
Antiviral Applications
Similarly, the structural analogs of this compound have been known to exhibit antiviral activities. The potential for this compound to be used in the synthesis of novel antiviral drugs is significant, especially in the context of emerging viral diseases where new treatments are urgently needed .
Antitumor Effects
The pyrimidine derivatives are also recognized for their antitumor properties. Given the structural similarities, there is a possibility that 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine could be utilized in cancer research to develop new chemotherapeutic agents .
Chemical Biology Research
In chemical biology, the construction of novel heterocyclic compound libraries is crucial. This compound, with its heterocyclic nature, could be a valuable addition to such libraries, aiding in the discovery of new biological activities and pharmaceutical applications .
Eigenschaften
IUPAC Name |
2-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-14-10(3-5-12)7-11(13-14)9-4-6-15-8-9/h4,6-8H,2-3,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWUISHVFNLFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



